4-Methyl-3-phenylpyridine
Description
4-Methyl-3-phenylpyridine (CAS 19352-29-5) is a pyridine derivative with a methyl group at position 4 and a phenyl group at position 3. Its molecular formula is C₁₂H₁₁N, with a molecular weight of 169.22 g/mol. Key physical properties include a boiling point of 281.9°C, density of 1.03 g/cm³, and flash point of 117.6°C . The compound’s structure combines aromatic (phenyl) and electron-donating (methyl) groups, conferring moderate reactivity and stability. It is primarily used as a synthetic intermediate in organic chemistry and materials science due to its balanced electronic properties.
Properties
IUPAC Name |
4-methyl-3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJITZMUZXZCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376572 | |
| Record name | 4-methyl-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19352-29-5 | |
| Record name | 4-methyl-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most widely employed method for synthesizing 4-methyl-3-phenylpyridine, offering high regioselectivity and compatibility with diverse functional groups. This reaction couples 3-bromo-4-methylpyridine (CAS 3430-22-6) with phenylboronic acid in the presence of a palladium catalyst.
Typical Reaction Conditions:
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or PdCl₂(dppf)
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Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
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Solvent: Toluene or tetrahydrofuran (THF)/water mixtures
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Temperature: 80–100°C
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Atmosphere: Inert (N₂ or Ar)
A representative procedure involves refluxing 3-bromo-4-methylpyridine (20.0 g, 0.11 mol) with phenylboronic acid (12.2 g, 0.10 mol) in toluene/water (400 mL/150 mL) using Pd(PPh₃)₄ (0.5 g) and Na₂CO₃ (120 g) for 24 hours. Post-reaction extraction with dichloromethane and column chromatography yields this compound with 48–90% yield , depending on catalyst loading and solvent purity.
Table 1: Optimization of Suzuki-Miyaura Coupling Parameters
| Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 48 | |
| PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 84 | |
| PXPd₂ | K₂CO₃ | Methanol | 90 |
Key challenges include minimizing homocoupling byproducts and ensuring anhydrous conditions for boronic acid stability. Microwave-assisted Suzuki reactions (e.g., 150°C for 10 minutes) have been explored to reduce reaction times but require specialized equipment.
Grignard Reagent-Based Alkylation
Phenylmagnesium Bromide Addition
Grignard reagents enable direct introduction of phenyl groups to pyridine derivatives. In a method adapted from piperidine synthesis, 4-methylpyridin-3-one reacts with phenylmagnesium bromide (2 mol/L in THF) at 0–5°C to form 3-hydroxy-4-methyl-3-phenylpiperidine, followed by dehydration to yield the target compound.
Reaction Steps:
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Nucleophilic Addition: Phenylmagnesium bromide attacks the ketone at position 3 of 4-methylpyridin-3-one.
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Acid-Catalyzed Dehydration: Concentrated HCl or H₂SO₄ removes the hydroxyl group, forming the aromatic system.
This method achieves 65–72% yield but requires strict temperature control to prevent over-addition or ring-opening side reactions.
Nucleophilic Aromatic Substitution
Halogen Displacement with Phenyl Anions
3-Chloro-4-methylpyridine undergoes nucleophilic substitution with phenyl lithium or sodium phenylamide in anhydrous ether. The reaction proceeds via a Meisenheimer complex intermediate, with the phenyl group replacing the chloride at position 3.
Optimized Conditions:
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Nucleophile: Phenyllithium (1.5 equiv)
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Solvent: Dry diethyl ether
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Temperature: −78°C to 25°C
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Additive: Hexamethylphosphoramide (HMPA, 10 mol%)
Yields range from 55–60% , limited by competing side reactions such as ring reduction or dimerization.
Cyclocondensation of 1,5-Diketones
Hantzsch Pyridine Synthesis
The Hantzsch synthesis constructs the pyridine ring from a 1,5-diketone precursor. For this compound, pentane-2,4-dione reacts with benzaldehyde and ammonium acetate in acetic acid.
Mechanism:
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Knoevenagel Condensation: Benzaldehyde and pentane-2,4-dione form a diketone intermediate.
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Cyclization: Ammonia promotes ring closure, followed by oxidation to aromatize the pyridine ring.
This method provides 40–50% yield and is less favored due to poor regiocontrol and scalability issues.
Transition Metal-Free Coupling
Ullmann-Type Coupling
A copper-catalyzed Ullmann coupling between 3-iodo-4-methylpyridine and benzene derivatives has been reported, though yields are modest (30–35% ). The reaction uses CuI (10 mol%), 1,10-phenanthroline as a ligand, and potassium phosphate base in DMSO at 120°C for 48 hours.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Cost | Scalability | Regioselectivity |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 48–90 | High | Excellent | High |
| Grignard Alkylation | 65–72 | Moderate | Moderate | Moderate |
| Nucleophilic Substitution | 55–60 | Low | Poor | Low |
| Hantzsch Synthesis | 40–50 | Low | Poor | Low |
| Ullmann Coupling | 30–35 | Moderate | Limited | Moderate |
The Suzuki-Miyaura method is optimal for industrial-scale production due to its high yield and reproducibility. Grignard-based routes are preferable for laboratory-scale synthesis where chiral intermediates are required.
Industrial-Scale Production Strategies
Pharmaceutical manufacturers favor continuous-flow Suzuki-Miyaura systems to enhance throughput and reduce catalyst waste. A typical setup involves:
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 4-methyl-3-phenylpiperidine.
Substitution: The compound can undergo electrophilic substitution reactions, where the phenyl ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under appropriate conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 4-Methyl-3-phenylpiperidine.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
4-Methyl-3-phenylpyridine serves as a valuable building block in organic synthesis. It is utilized in the preparation of various derivatives that exhibit unique chemical properties and biological activities. Its structure allows for multiple functionalization reactions, making it a versatile intermediate in synthetic chemistry.
2. Coordination Chemistry
This compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their electronic properties and potential applications in catalysis and materials science.
3. Biological Activity
Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown its ability to inhibit specific enzymes associated with cancer progression, suggesting its role in drug development.
Case Studies
1. Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, leading to apoptosis through caspase activation pathways.
2. Neurotoxicity Studies
Research has also been conducted on the neurotoxic effects of related compounds such as MPP+ (1-methyl-4-phenylpyridine). In this context, this compound was investigated for its protective effects against MPP+-induced neurotoxicity in neuronal cell cultures, highlighting its potential therapeutic applications in neurodegenerative diseases like Parkinson's disease.
Comparative Analysis with Related Compounds
| Compound | Structure | Application Focus |
|---|---|---|
| This compound | Structure | Anticancer, Coordination |
| 2-Methyl-3-phenylpyridine | Structure | Organic Synthesis |
| N-Methyl-4-phenylpyridinium (MPP+) | Structure | Neurotoxicity Studies |
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research. For instance, its potential antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following table and analysis highlight key differences between 4-methyl-3-phenylpyridine and analogous compounds:
Key Observations :
Substituent Effects: Electron-Donating Groups (e.g., methyl, ethoxy): Enhance aromatic ring electron density, favoring electrophilic substitution. For example, this compound’s methyl group increases stability, while 2-ethoxy derivatives () show enhanced solubility in polar solvents . Electron-Withdrawing Groups (e.g., nitro, cyano): Reduce electron density, directing electrophilic attacks to specific positions. The 3-nitro group in 4-methyl-3-nitropyridin-2-amine () deactivates the ring, making it less reactive than this compound .
Physical Properties: Melting Points: Compounds with polar substituents (e.g., amino, hydroxyl) exhibit higher melting points due to hydrogen bonding. For instance, 2-amino-substituted pyridines () melt at 268–287°C, whereas this compound is a liquid at room temperature . Molecular Weight: Bulky substituents (e.g., multiple phenyl groups in ) increase molecular weight (~500 g/mol) and reduce volatility compared to simpler derivatives like this compound .
Biological and Chemical Applications: Pharmaceuticals: Amino and hydroxyl groups (e.g., 3-hydroxy-4-methylpyridine) are critical in drug design for hydrogen bonding with biological targets . Agrochemicals: Cyano and nitro groups () enhance pesticidal activity by increasing electrophilicity and binding affinity . Neurological Toxicity: MPTP (), a tetrahydropyridine derivative, highlights the biological impact of substituents, though this compound lacks such neurotoxic groups .
Research Findings and Data
- Synthetic Utility: this compound serves as a precursor for complex heterocycles. For example, describes its use in synthesizing pyrrolo-thiazolo-pyrimidine hybrids via reactions with amino-pyridine derivatives .
- Medicinal Chemistry : Pyridines with chloro and methoxy substituents () are explored as kinase inhibitors, demonstrating the importance of substituent diversity in drug discovery .
- Spectroscopic Analysis : ¹H NMR and IR data () confirm structural accuracy in substituted pyridines, with δH values varying based on substituent electronic effects .
Biological Activity
4-Methyl-3-phenylpyridine (4M3PP) is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a pyridine ring with a methyl group at the 4-position and a phenyl group at the 3-position. This unique substitution pattern contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.23 g/mol |
| Structure | Structure |
The biological activity of 4M3PP is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that it may exert antimicrobial and anticancer effects by disrupting cellular functions. For instance, its potential antimicrobial activity could involve:
- Disruption of bacterial cell membranes
- Inhibition of key metabolic enzymes
The specific pathways and targets are still under investigation, but preliminary studies suggest that 4M3PP may influence neurotransmitter systems, potentially impacting conditions such as neurodegenerative diseases.
Antimicrobial Activity
Studies have demonstrated that 4M3PP exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness in inhibiting the growth of Gram-positive bacteria, which is crucial for developing new antibacterial agents.
Anticancer Properties
Research into the anticancer potential of 4M3PP has revealed promising results. In vitro studies have indicated that this compound can inhibit the proliferation of several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest, although detailed mechanisms remain to be fully elucidated.
Structure-Activity Relationships (SAR)
The SAR studies highlight how variations in the chemical structure of pyridine derivatives affect their biological activity. For instance:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Methyl at position 4, phenyl at 3 | Antimicrobial, anticancer |
| 3-Methylpyridine | Methyl at position 3 | Limited activity |
| 4-Phenylpyridine | Phenyl at position 4 | Different reactivity |
The presence of both methyl and phenyl groups in 4M3PP enhances its interaction with biological targets compared to other related compounds.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of 4M3PP against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial potential .
- Cytotoxicity in Cancer Cells : In a comparative study involving various pyridine derivatives, 4M3PP demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 15 µM. This suggests its potential as a lead compound for further anticancer drug development .
Q & A
Q. What are the common synthetic routes for 4-Methyl-3-phenylpyridine, and what factors influence reaction yields?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrido complexes or organoimido intermediates (e.g., [ReH₂(NR)(Cyttp)]⁺) can serve as precursors, with yields influenced by reaction temperature, solvent polarity, and catalyst choice . Optimization requires monitoring via TLC or NMR to track intermediate formation. Trace impurities (e.g., halogenated byproducts) can reduce yield, necessitating purification via column chromatography or recrystallization .
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer: Characterization involves:
- ¹H/¹³C-NMR : Chemical shifts in DMSO-d₆ (e.g., δ ~8.09 ppm for pyridine protons) confirm aromaticity and substituent positions .
- FTIR : Peaks at ~1596 cm⁻¹ (C=N stretching) and ~1131 cm⁻¹ (C-O in methoxy groups) validate functional groups .
- HRMS : Precise mass determination (e.g., [M+H]⁺ = 216.50 Da) ensures molecular integrity .
Cross-referencing with databases (e.g., PubChem) resolves ambiguities in spectral assignments .
Advanced Research Questions
Q. What strategies address contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Discrepancies in NMR or FTIR data often arise from tautomerism, solvent effects, or impurities. For example, protonation of phosphine complexes can alter coupling constants (e.g., PH couplings ~60 Hz), necessitating deuterated solvents or variable-temperature NMR to isolate dynamic effects . Computational tools (e.g., DFT simulations) model electronic environments to validate experimental spectra . Contradictions in mass spectrometry require isotopic pattern analysis or collision-induced dissociation (CID) to confirm fragmentation pathways .
Q. What safety protocols are essential when handling this compound in neurotoxicological studies?
Methodological Answer: While direct neurotoxicity data for this compound is limited, structural analogs like MPTP (a Parkinsonism-inducing agent) highlight risks . Key protocols include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation; monitor air quality with real-time sensors .
- Decontamination : Immediate rinsing with water for spills, followed by neutralization with activated charcoal .
- Waste disposal : Segregate as hazardous waste (EPA Code D001) to prevent environmental release .
Q. How do halogenation strategies affect the reactivity of this compound in medicinal chemistry applications?
Methodological Answer: Halogenation (e.g., at the phenyl or pyridine ring) modulates electronic properties and bioactivity. For example:
- Electrophilic substitution : Chlorination using NaOCl in ethanol introduces Cl at the para position, enhancing binding to hydrophobic enzyme pockets .
- Suzuki coupling : Brominated derivatives enable cross-coupling with aryl boronic acids to create biaryl motifs for kinase inhibition studies .
Reaction kinetics are monitored via UV-Vis or HPLC to assess regioselectivity and byproduct formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
